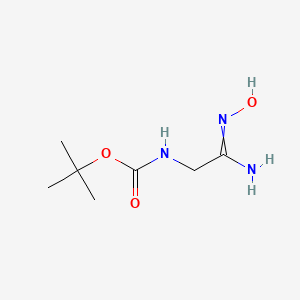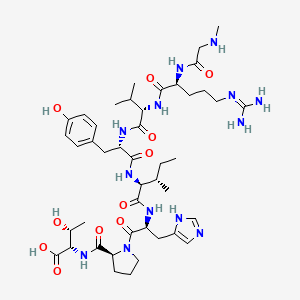
1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-b-D-Cellopentaitol can be synthesized through the reduction of cellotetraose using sodium borohydride (NaBH4) as the reducing agent. The reaction typically occurs in an aqueous medium under mild conditions to prevent the degradation of the sugar alcohol.
Industrial Production Methods: On an industrial scale, the production of 1,4-b-D-Cellopentaitol involves large-scale reduction processes using borohydride reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-b-D-Cellopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be used to oxidize 1,4-b-D-Cellopentaitol.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of cellotetraose to produce 1,4-b-D-Cellopentaitol.
Substitution: Various nucleophiles can react with 1,4-b-D-Cellopentaitol under acidic or basic conditions to form substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes can be formed as oxidation products.
Reduction Products: The primary product is 1,4-b-D-Cellopentaitol itself.
Substitution Products: Various substituted sugar alcohols and esters can be synthesized.
Applications De Recherche Scientifique
1,4-b-D-Cellopentaitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Investigated for its role in modulating glucose metabolism and insulin sensitivity.
Medicine: Potential therapeutic agent for type 2 diabetes due to its glucose-lowering effects.
Industry: Utilized in drug delivery systems, nanotechnology, and renewable energy technologies.
Mécanisme D'action
The mechanism by which 1,4-b-D-Cellopentaitol exerts its effects involves the modulation of glucose metabolism pathways. It enhances insulin sensitivity by interacting with insulin receptors and influencing glucose uptake in cells. The molecular targets include insulin receptors and glucose transporters, with pathways involving the PI3K/Akt signaling cascade.
Comparaison Avec Des Composés Similaires
1,4-b-D-Cellopentaitol is unique compared to other sugar alcohols due to its specific structure and biological activity. Similar compounds include:
Cellotriose: A shorter chain sugar alcohol with different metabolic effects.
Maltotetraose: Another tetrasaccharide with distinct structural and functional properties.
Isomaltulose: A disaccharide with similar applications in glucose metabolism but different chemical properties.
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHNNNGMBRWNEY-YIQJLYQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

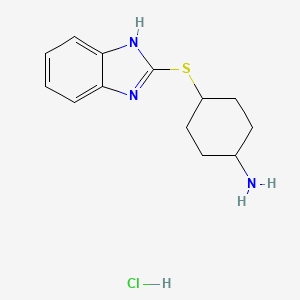

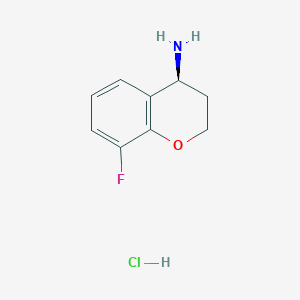
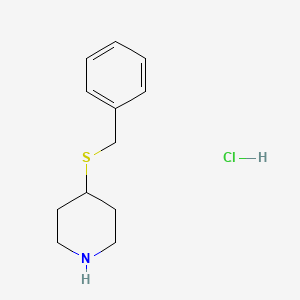
![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
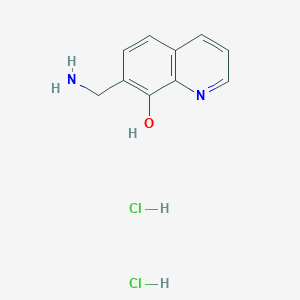

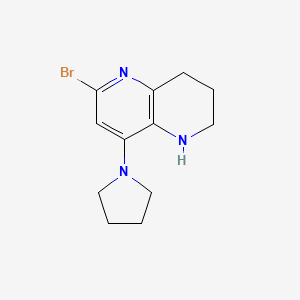
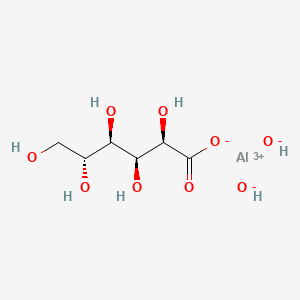
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
